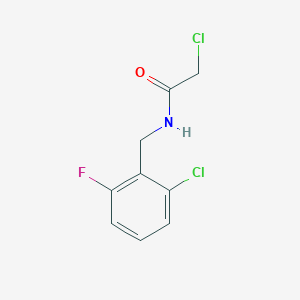

2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide

Description

Molecular Formula: C₉H₈Cl₂FNO Average Mass: 236.067 g/mol Monoisotopic Mass: 234.9967 g/mol IUPAC Name: 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide CAS RN: 680579-73-1 Synonyms: N-(Chloroacetyl)-2-chloro-6-fluorobenzylamine, MFCD00119909 .

This compound features a chloroacetamide backbone substituted with a 2-chloro-6-fluorobenzyl group. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAVLBPWJKMNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213652 | |

| Record name | 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680579-73-1 | |

| Record name | 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680579-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are usually performed in solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are often conducted in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include substituted amides or thioamides, depending on the nucleophile used.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include primary or secondary amines, or alcohols.

Scientific Research Applications

2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide has potential applications as an antibacterial agent and as an intermediate in synthesizing other bioactive compounds or pharmaceuticals. The presence of halogen atoms enhances its reactivity, making it suitable for further chemical modifications. Recent studies suggest that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with chloro and fluoro substituents have enhanced antimicrobial activity against various bacterial strains, including Klebsiella pneumoniae. The presence of chlorine in the structure stabilizes interactions with target enzymes, potentially leading to cell lysis in bacteria.

Scientific Research Applications

This compound is used in scientific research for the following reasons:

- Antibacterial Agent : It can potentially be used as an antibacterial agent.

- Synthesis of Bioactive Compounds : It may serve as an intermediate in synthesizing other bioactive compounds or pharmaceuticals.

- Chemical Modifications : The presence of halogen atoms enhances its reactivity, making it suitable for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Electronic Effects

- Fluorine in the target compound may increase metabolic stability due to the strength of the C-F bond, contrasting with herbicides like metolachlor, which are metabolized to reactive intermediates (e.g., CMEPA) linked to carcinogenicity .

- For example, 2-chloro-N-(3,4-dimethoxyphenyl)acetamide (logP ~1.49) is less polar than the target compound .

Metabolic and Toxicological Profiles

- Herbicide Metabolism: Acetochlor and alachlor undergo cytochrome P450-mediated metabolism (CYP3A4, CYP2B6) to form CMEPA and CDEPA, which are further oxidized to carcinogenic dialkylbenzoquinone imines . Human liver microsomes metabolize acetochlor to CMEPA at 0.023 nmol/min/mg, whereas the target compound’s metabolism remains unstudied .

- Toxicity: Alachlor and acetochlor are classified as probable human carcinogens (nasal and liver tumors in rats), while the target compound lacks such data .

Biological Activity

2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes both chloro and fluorine substituents, suggesting enhanced interactions with biological targets.

- Molecular Formula : C₉H₈Cl₂FNO

- Molecular Weight : 236.07 g/mol

- Structure : The presence of chlorinated and fluorinated aromatic moieties may influence its biological activity through enhanced binding to target proteins.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-chloroacetyl chloride and 2-chloro-6-fluoroaniline. This reaction can be represented as follows:

This method is advantageous for producing high yields and purity of the final product.

Antibacterial Properties

Recent studies indicate that compounds structurally similar to this compound exhibit significant antibacterial properties. For example, derivatives containing chloro and fluoro groups have demonstrated enhanced antimicrobial activity against various bacterial strains, including Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Research has shown that the MIC for this compound against K. pneumoniae is approximately 512 µg/mL, which is significantly lower than related compounds lacking these halogen substitutions .

The compound's mechanism of action appears to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and the release of cytoplasmic contents, confirming its bactericidal activity .

Study on Antimicrobial Efficacy

A study conducted by Cordeiro et al. (2020) explored the effects of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, in combination with various antibiotics against K. pneumoniae. The findings indicated that this acetamide did not exhibit significant cytotoxicity while enhancing the efficacy of conventional antibiotics like ciprofloxacin and meropenem .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen atoms enhances binding affinity to bacterial proteins, thereby improving antimicrobial efficacy. The unique combination of chlorine and fluorine in this compound may provide it with superior biological activity compared to other derivatives lacking these features .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₈ClFNO | Exhibits strong antibacterial properties against Gram-negative bacteria. |

| N-(4-Fluorophenyl)acetamide | C₈H₈FNO | Lacks chlorine; shows reduced antimicrobial activity compared to chloro derivatives. |

| 2-Amino-N-(4-fluorophenyl)acetamide | C₈H₈FNO | Contains amino group; used in different therapeutic contexts. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions targeting the chloro and fluorobenzyl groups. Key steps include:

- Substitution : Reacting 2-chloro-6-fluorobenzylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to neutralize HCl .

- Optimization : Varying solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) to maximize yield and purity. Monitoring via TLC or HPLC is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the fluorobenzyl group (δ 7.2–7.5 ppm for aromatic protons) and acetamide backbone (δ 2.1 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies the molecular ion peak (CHClFNO, m/z 262.0) and fragments (e.g., loss of Cl or F groups) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Q. What are the common nucleophilic substitution reactions observed in this compound, and how do substituents influence reactivity?

- Methodological Answer :

- The chloro groups at the benzyl and acetamide positions are reactive toward nucleophiles like amines, thiols, or alkoxides. For example:

- Amine Substitution : Replace Cl with NH using aqueous ammonia at 60°C, yielding N-(2-chloro-6-fluorobenzyl)glycinamide .

- Steric Effects : The ortho-chloro and fluoro substituents on the benzyl group hinder reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps caused by halogen (Cl/F) disorder. Twinning parameters (e.g., Flack x) should be refined to address chiral center misassignments .

- Validation : Cross-validate with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G*) and compare with experimental data to confirm stereochemistry .

Q. What strategies are used to study the compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., kinases or proteases). Focus on the fluorobenzyl group’s role in hydrophobic pocket interactions .

- In Vitro Assays : Perform dose-response curves (IC) using fluorescence-based enzymatic assays (e.g., trypsin inhibition). Include positive controls (e.g., leupeptin) and validate via Western blot for downstream targets .

Q. How can researchers analyze environmental degradation pathways or byproducts of this compound?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., dechlorinated or hydrolyzed derivatives) in simulated environmental conditions (pH 7–9, UV light exposure). Use isotopic labeling (e.g., C) to trace metabolic pathways .

- QSAR Modeling : Predict ecotoxicity using parameters like logP (2.8) and topological polar surface area (49 Å) to assess bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.